4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile
Overview
Description
The compound of interest, 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications, particularly in the field of anticancer drug development .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple anilines or other related compounds. For instance, a related compound, 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline, was synthesized from 4-methylaniline through selective nitration, condensation, the Gould-Jacobs reaction, and chlorination, with a total yield of 20% . Similarly, the synthesis of 4-anilinoquinoline-3-carbonitriles, which are structurally related to the compound of interest, involves condensation of dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization and chlorination .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with various substituents influencing their biological activity. X-ray and spectroscopic analyses are commonly used to determine the structural features of these compounds. For example, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, revealing the presence of two independent molecules in the asymmetric unit with almost identical geometric parameters . These structural analyses are crucial for understanding the interaction of quinoline derivatives with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their biological function. The reactivity of these compounds can be influenced by the presence of different functional groups. For instance, the presence of a cyano group in 4-anilinoquinoline-3-carbonitriles is proposed to interact with a threonine residue in the epidermal growth factor receptor (EGF-R) kinase, displacing a water molecule that is present in the binding of quinazoline-based inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, fluorescence, and reactivity, are important for their application as therapeutic agents or analytical reagents. For example, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a quinoline-related compound, was found to be a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography . The absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, with solvent effects influencing the emission spectra .
Scientific Research Applications
Quinoline Derivatives as Anticorrosive Materials
Quinoline and its derivatives, including 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, are widely recognized for their anticorrosive properties. These compounds are particularly effective against metallic corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with metallic surfaces through coordination bonding. This characteristic makes them valuable in industries where corrosion resistance is crucial, such as in metal processing and protective coatings (Verma, Quraishi, & Ebenso, 2020).
Biological Activities of Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids, which are structurally related to the compound , have been extensively researched for their various biological activities. These compounds have been found to possess a wide range of bioactive properties, including antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory effects. This broad spectrum of activities is attributed to the structural features of these alkaloids, which allow for significant interaction with biological molecules (Shang et al., 2018).
Quinoxaline Derivatives in Toxicity and Metabolism
Quinoxaline 1,4-dioxide derivatives, closely related to quinoline compounds, have been studied for their use as growth promoters and antibacterial agents. However, their metabolic products are known to induce oxidative stress, leading to various toxic effects. Research focusing on oxidative stress as a mechanism for the toxicity and metabolism of these compounds highlights the importance of understanding the biological interactions of quinoline derivatives to mitigate adverse effects (Wang et al., 2016).
Quinoline Compounds in Environmental Degradation
The degradation of quinoline compounds, including 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, poses a significant challenge due to their complex structure and resistance to natural decomposition processes. Advanced degradation technologies are essential for mitigating the environmental impact of these compounds, ensuring their safe use in various industrial applications (Luo et al., 2020).
properties
IUPAC Name |
4-chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-23-5-7-24(8-6-23)4-3-9-26-18-11-16-15(10-17(18)25-2)19(20)14(12-21)13-22-16/h10-11,13H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLILOBLDMMRASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3Cl)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.